

A Comparative Guide to AGI-14100 and BAY-1436032 in Glioma Research

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Compound of Interest

Compound Name: AGI-14100

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational small molecule inhibitors, **AGI-14100** and BAY-1436032, which have been evaluated in the context of isocitrate dehydrogenase 1 (IDH1) mutated gliomas. Mutations in the IDH1 enzyme are a hallmark of lower-grade gliomas and secondary glioblastomas, representing a key therapeutic target. This document summarizes their mechanisms of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.

Introduction to IDH1 Inhibition in Glioma

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly the R132H substitution, are a frequent and early event in the development of a significant subset of gliomas. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). The mutant IDH1 enzyme gains a neomorphic function, converting α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).^{[1][2]} High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that drive oncogenesis by promoting a block in cellular differentiation.^{[3][4]} The development of small molecule inhibitors that specifically target the mutant IDH1 enzyme aims to reverse these effects by lowering 2-HG levels.

Compound Overview

AGI-14100

AGI-14100 is a potent and selective, orally available inhibitor of the mutant IDH1 enzyme.^{[5][6]} It emerged from a medicinal chemistry program aimed at improving the metabolic stability of earlier compounds.^{[7][8]} While demonstrating excellent in vitro potency, the preclinical development of **AGI-14100** revealed its potential as an inducer of the cytochrome P450 enzyme CYP3A4, a property that could lead to unfavorable drug-drug interactions.^{[7][8]} This finding led to further optimization efforts, resulting in the development of AG-120 (ivosidenib), a structurally related compound with a reduced risk of CYP3A4 induction that has since progressed into clinical trials and received regulatory approval for other indications.^{[7][9]} Direct preclinical data for **AGI-14100** in glioma models is limited in publicly available literature; therefore, data from the closely related and extensively studied mIDH1 inhibitor, AGI-5198, and its successor, AG-120, are used here to infer its potential activity.

BAY-1436032

BAY-1436032 is a novel, orally available, pan-mutant IDH1 inhibitor, meaning it is active against various IDH1 R132 mutations, including R132H, R132C, R132G, R132L, and R132S.^{[10][11]} It is a non-competitive allosteric inhibitor that has demonstrated brain penetrance in preclinical models.^[12] BAY-1436032 has been investigated in both preclinical glioma models and in a Phase I clinical trial for patients with IDH1-mutant solid tumors, including glioma.^[13]

Quantitative Data Comparison

The following tables summarize the available quantitative data for **AGI-14100** and BAY-1436032. It is important to note that direct head-to-head comparative studies are not available, and the data has been collated from separate publications.

Table 1: In Vitro Potency

Compound	Target	Assay	IC50	Cell Line	Citation(s)
AGI-14100	mIDH1 (R132H)	Enzymatic	6 nM	-	[5]
AGI-14100	mIDH1 (R132H)	Cell-based (Proliferation)	0.74 nM	U87-MG (transfected)	[6] [14]
AGI-14100	mIDH1 (R132H)	Cell-based (Proliferation)	0.76 nM	HT-1080	[6] [14]
BAY-1436032	mIDH1 (R132H)	Enzymatic	15 nM	-	[15]
BAY-1436032	mIDH1 (R132C)	Enzymatic	15 nM	-	[15]
BAY-1436032	mIDH1 (R132H)	Cell-based (2-HG production)	60 nM	Mouse hematopoietic cells	[10]
BAY-1436032	mIDH1 (R132C)	Cell-based (2-HG production)	45 nM	Mouse hematopoietic cells	[10]

Table 2: Preclinical In Vivo Efficacy in Glioma Models

Compound	Animal Model	Dosing	Key Findings	Citation(s)
AGI-5198	Orthotopic patient-derived glioma xenograft (IDH1-R132H)	150 mg/kg and 450 mg/kg	Suppressed tumor cell growth.	[16]
AGI-5198	Genetically engineered mouse model of mIDH1 glioma	Not specified	Reduced D-2HG levels, induced radiosensitivity, and decreased proliferation of mIDH1 glioma neurospheres in vitro.	[17]
AG-120**	Orthotopic mouse xenograft model of human mIDH1-R132H glioma	150 mg/kg PO BID	Inhibited 2-HG production by >80%.	[18]
BAY-1436032	Murine orthotopic NCH551b xenograft model (IDH1-R132H)	150 mg/kg daily	Significantly prolonged survival and reduced intra-tumoral 2-HG levels.	[15]

* Data for AGI-5198, a closely related selective mIDH1 inhibitor, is presented as a surrogate for **AGI-14100**. ** Data for AG-120, the clinical successor to **AGI-14100**, is provided for context.

Table 3: Clinical Trial Data in Glioma

Compound	Trial Phase	Patient Population	Dosing	Key Findings	Citation(s)
AG-120 (Ivosidenib)	Phase I	Recurrent, IDH1-mutant, low-grade glioma	500 mg QD	CNS penetrant, lowered tumor 2-HG levels >90%.	[18] [19]
BAY-1436032	Phase I	IDH1-mutant solid tumors (including glioma)	Dose escalation up to 1,500 mg BID	Well-tolerated. In lower-grade glioma (n=35), Objective Response Rate was 11% and Stable Disease was 43%.	[13]

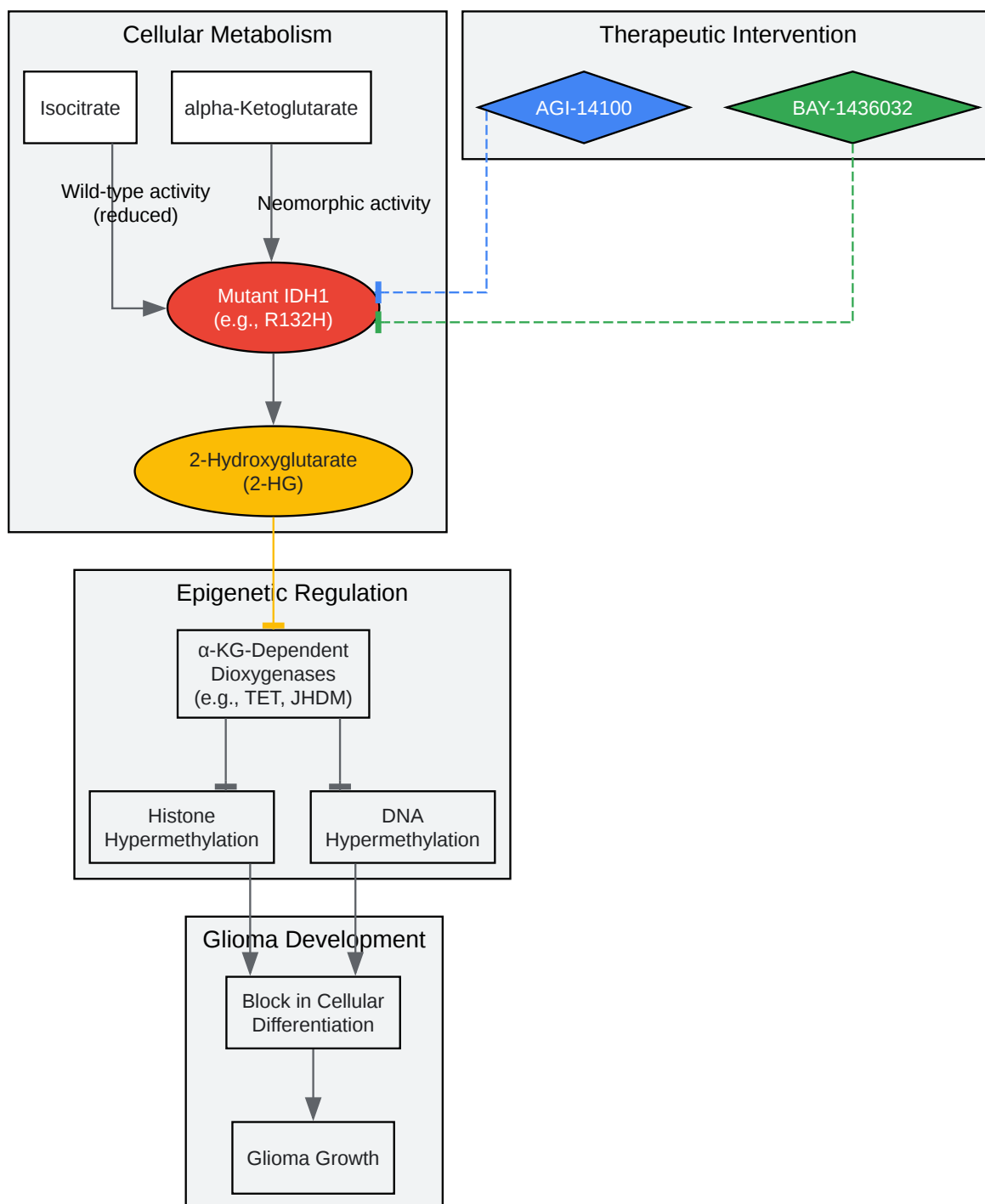
Mechanism of Action and Signaling Pathways

Both **AGI-14100** and BAY-1436032 target the mutant IDH1 enzyme, albeit with different specificities. Their primary mechanism of action is the inhibition of the neomorphic enzymatic activity of mutant IDH1, leading to a reduction in the oncometabolite 2-HG.

The downstream effects of 2-HG reduction are primarily mediated through the de-repression of α -KG-dependent dioxygenases. This leads to:

- **Histone Demethylation:** Reversal of hypermethylation on histone tails, leading to changes in chromatin structure and gene expression.
- **DNA Demethylation:** Increased activity of TET enzymes, resulting in DNA demethylation and reactivation of silenced tumor suppressor genes.

These epigenetic modifications ultimately aim to restore normal cellular differentiation programs that are blocked by the accumulation of 2-HG.



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Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibitors.

Experimental Protocols

Detailed step-by-step protocols are often proprietary or vary between laboratories. However, the following sections describe the general methodologies used to evaluate **AGI-14100** and BAY-1436032 in glioma research.

In Vitro Cell-Based Assays

Objective: To determine the potency of the inhibitors on glioma cells harboring IDH1 mutations.

a) Cell Culture:

- Human glioma cell lines (e.g., U87-MG) are often transfected to express the specific IDH1 mutation (e.g., R132H).
- Patient-derived glioma stem-like cell cultures endogenously expressing IDH1 mutations (e.g., NCH551b) are also used for more clinically relevant models.
- Cells are maintained in appropriate media (e.g., DMEM for U87-MG) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

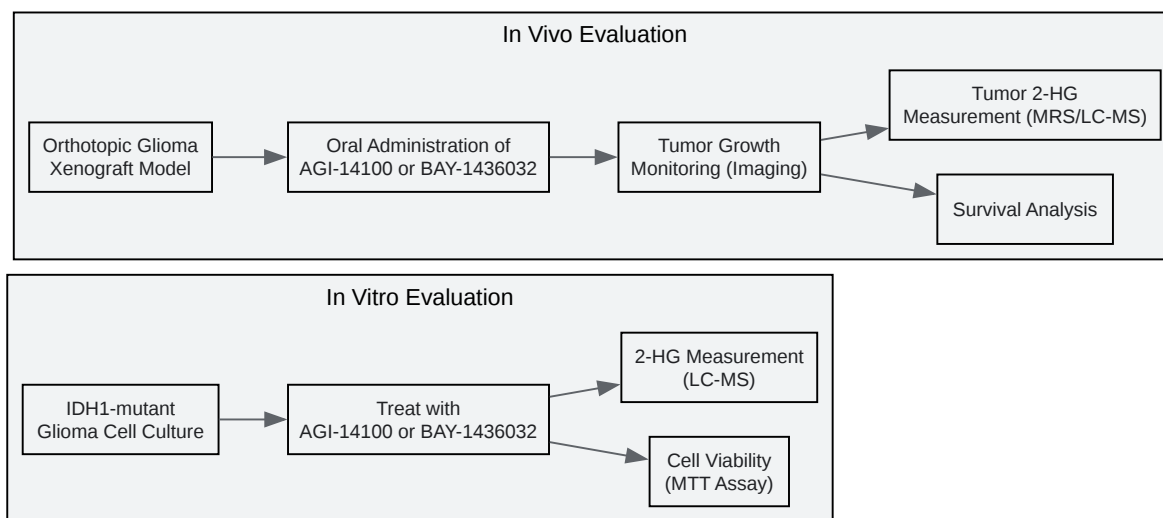
b) Cell Viability Assay (MTT Assay):

- Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., **AGI-14100** or BAY-1436032) or vehicle control (e.g., DMSO).
- After a set incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

c) 2-Hydroxyglutarate (2-HG) Measurement:

- Glioma cells are cultured and treated with the inhibitors as described above.
- After the treatment period, both the cell culture medium and cell lysates are collected.
- 2-HG levels are quantified using either a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) based method. This allows for the sensitive and specific detection of 2-HG.
- Alternatively, for in vivo studies, magnetic resonance spectroscopy (MRS) can be used to non-invasively measure 2-HG levels in tumors.[20]



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